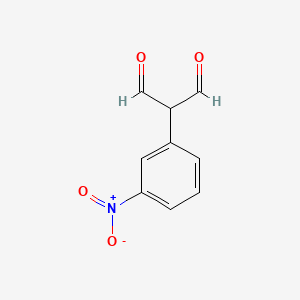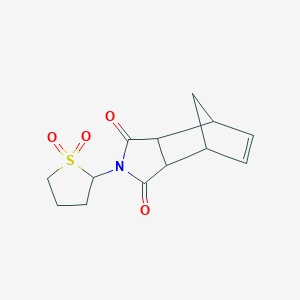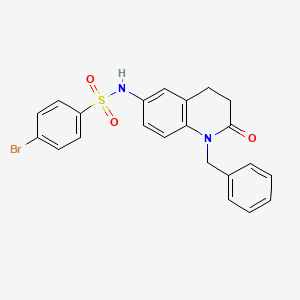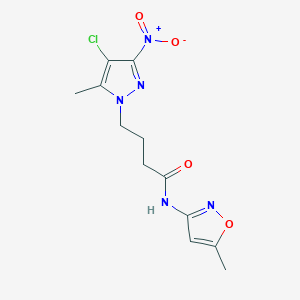
2-(3-Nitrophenyl)propanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Nitrophenyl)propanedial” is a chemical compound that is also known by other names such as “1-(p-Nitrophenyl)-2-amino-1,3-propanediol”, “1,3-Propanediol, 2-amino-1-(p-nitrophenyl)-”, “Phenylpropanol, α-amino-β-hydroxy-4-nitro-”, and "2-amino-1-(4-nitrophenyl)propane-1,3-diol" . It has a molecular formula of C9H12N2O4 and a molecular weight of 212.2026 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods such as DFT/RB3LYP method . The calculated FT-IR spectrum is strongly correlated with the vibrational spectra reported in the literature .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds have been used in the preparation of substituted ureas .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- 2-(2-Nitrophenyl)-1,3-propanediol, a related compound, has been used as a precursor for synthesizing tryptophan and other indole derivatives, showcasing its utility in organic synthesis (Tanaka, Yasuo, & Torii, 1989).
- 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane, another compound with a similar structure, has applications in the production of fire-retardants, demonstrating the versatility of these compounds in industrial applications (H. Yun-chu, 2002).
Solid-Phase Synthesis and Photolysis
- o-Nitrophenyl-1,3-propanediol has been linked to solid supports for the synthesis of base-sensitive oligonucleotides, illustrating its role in the field of molecular biology and genetic engineering (Dell'Aquila, Imbach, & Rayner, 1997).
Structural Studies and Crystallography
- The structural characterization of compounds such as 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile and related derivatives has provided insights into their molecular structure, aiding in the understanding of their chemical properties (Sharma et al., 2014).
Catalysis and Corrosion Inhibition
- Studies have shown the use of compounds like Yttrium 3-(4-nitrophenyl)-2-propenoate as effective corrosion inhibitors for copper alloys, highlighting their potential in materials science and corrosion prevention (Nam et al., 2016).
Analytical Applications
- Compounds related to 2-(3-Nitrophenyl)propanedial have been used in chromatographic methods for the analysis of pharmaceuticals, demonstrating their utility in pharmaceutical analysis and quality control (Al-Rimawi & Kharoaf, 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-nitrophenyl)propanedial |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-5-8(6-12)7-2-1-3-9(4-7)10(13)14/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTKEEFTDCSUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(5-Chlorothiophen-2-yl)-3-(2,4-dimethylphenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2423570.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2423573.png)
![1-[(4-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2423575.png)
![4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2423576.png)
![1-[(3S,4S)-4-(Phenylmethoxycarbonylaminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2423578.png)


![5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one](/img/structure/B2423584.png)

![diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate](/img/structure/B2423586.png)

![3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2423590.png)


